4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride
Overview
Description
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride is a biochemical used for proteomics research . Its molecular formula is C11H8Cl2N2O•HCl, and it has a molecular weight of 291.56 .
Molecular Structure Analysis
The molecular structure of 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride consists of a pyridine ring with two chlorine atoms at the 3 and 5 positions. This ring is connected through an oxygen atom to an aniline group. The entire molecule is associated with a hydrochloride group .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research, where it serves as a biochemical tool for studying proteins and their interactions. Its role is crucial in identifying protein modifications and understanding the complex dynamics within the proteome .
Biochemical Applications
In biochemistry, 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride is used for investigating cell adhesion proteins. These studies are vital for understanding cellular processes and can lead to the development of new therapeutic strategies for diseases related to cell adhesion anomalies .
Pharmacological Studies
Pharmacologically, it has been identified as an inhibitor with potential applications in drug discovery. It can interact with specific receptors or enzymes, providing insights into the development of new drugs with targeted action mechanisms .
Molecular Biology
In molecular biology, this compound can be involved in studying gene expression and regulation. It may be used as a reagent in molecular cloning and other genetic manipulation techniques, aiding in the exploration of gene functions .
Chemical Synthesis
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride: plays a role in chemical synthesis as a precursor or intermediate. It can be used to synthesize various organic compounds, including pharmaceuticals and agrochemicals, due to its reactive functional groups .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reagent in various analytical methods. Its well-defined properties allow for accurate measurement and analysis of chemical substances in different samples .
Environmental Science
Lastly, in environmental science, it is used in the study of herbicides and their mechanisms of action. Understanding how such compounds interact with the environment is crucial for developing eco-friendly agricultural practices .
properties
IUPAC Name |
4-(3,5-dichloropyridin-2-yl)oxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O.ClH/c12-7-5-10(13)11(15-6-7)16-9-3-1-8(14)2-4-9;/h1-6H,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJQMSARVDLXBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=N2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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